2-(3-Methylmorpholin-4-yl)ethan-1-ol

Description

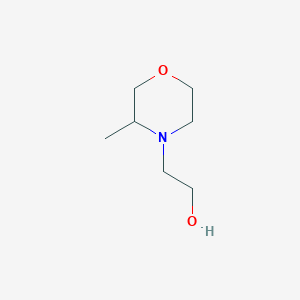

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-methylmorpholin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7-6-10-5-3-8(7)2-4-9/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSZZNXKPVGIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amine Containing Heterocycles

Heterocyclic amines are organic compounds that contain at least one heterocyclic ring with atoms of at least two different elements, including at least one amine group. chemscene.com These structures are fundamental in medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle. epa.gov Nitrogen-containing heterocycles are particularly prominent in a wide range of natural products, including alkaloids, vitamins, and hormones, as well as in a multitude of synthetic drugs. wikipedia.org

Significance of Morpholine and Ethanol Moieties in Molecular Design

The molecular architecture of 2-(3-methylmorpholin-4-yl)ethan-1-ol is characterized by two key components: a substituted morpholine (B109124) ring and an ethanol (B145695) side chain. Both of these moieties are frequently employed in the design of new chemical entities, particularly in the pharmaceutical industry.

The ethanol moiety (-CH2CH2OH) is a simple yet versatile functional group in organic chemistry. researchgate.net It can participate in a wide array of chemical reactions, serving as a precursor for the synthesis of esters, ethers, and other functional groups. researchgate.net The hydroxyl group of the ethanol moiety can also act as a hydrogen bond donor, which can be crucial for the interaction of a molecule with its biological target. nih.gov In the context of drug design, the incorporation of an ethanol side chain can influence a molecule's polarity and solubility.

A selection of bioactive compounds containing the morpholine moiety is presented in the interactive table below, illustrating the diverse therapeutic areas in which this scaffold is utilized.

| Compound Name | Therapeutic Area | Key Structural Features |

| Gefitinib | Anticancer | Quinazoline core with a morpholine-containing side chain |

| Linezolid | Antibiotic | Oxazolidinone with a substituted morpholine ring |

| Aprepitant | Antiemetic | Morpholine-containing NK1 receptor antagonist |

| Fenpropimorph | Fungicide | Morpholine derivative used in agriculture |

Computational Chemistry and Theoretical Studies of 2 3 Methylmorpholin 4 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to provide a balance between accuracy and computational cost. nih.govresearchgate.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.govresearchgate.netnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-(3-Methylmorpholin-4-yl)ethan-1-ol

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 2.1 |

Reactivity descriptors derived from quantum chemical calculations help in predicting the most reactive sites within a molecule. Fukui functions indicate the propensity of a specific atomic site to undergo a nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.netnih.gov The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. nih.gov

Table 2: Hypothetical Fukui Function Indices for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| O (hydroxyl) | 0.25 | 0.08 | 0.17 |

| N (morpholine) | 0.18 | 0.12 | 0.15 |

Theoretical calculations can predict spectroscopic data, which is invaluable for the structural elucidation of new compounds. NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV/Vis absorption maxima (λmax). nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Value |

|---|---|

| ¹H NMR (selected shift, ppm) | 3.6 (CH₂-OH) |

| ¹³C NMR (selected shift, ppm) | 60.5 (CH₂-OH) |

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules. taylorandfrancis.comgithub.io

Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. emory.edumdpi.com This is typically done by systematically rotating rotatable bonds and calculating the potential energy of each conformation. The results are often visualized as a potential energy surface or landscape.

Table 4: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°)(N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 60 | 0.00 | 65 |

| 2 | 180 | 1.2 | 25 |

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.govlanl.govohiolink.edu MD simulations can reveal information about conformational flexibility, intramolecular hydrogen bonding, and interactions with solvent molecules.

Table 5: Hypothetical Data from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Average Value |

|---|---|

| Root Mean Square Deviation (RMSD) (Å) | 1.5 |

| Radius of Gyration (Å) | 3.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, 3D-QSAR models can be developed to predict their therapeutic potential. These models correlate the three-dimensional structural features of the molecules with their observed biological activities. nih.gov

Key components of 3D-QSAR include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov In CoMFA, the steric and electrostatic fields of the molecules are related to their biological activity. nih.gov CoMSIA extends this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov To build a robust QSAR model, the ligand alignment is a critical step where the compounds are superimposed based on a common scaffold. nih.gov

The predictive power of a QSAR model is assessed through various statistical parameters. A high correlation coefficient (R²) and cross-validated correlation coefficient (Q²) indicate a reliable model. nih.gov Once validated, these models can be used to design novel compounds with potentially enhanced activity. nih.gov The following table illustrates a hypothetical QSAR model for a series of this compound analogues, showcasing the correlation between physicochemical descriptors and biological activity.

| Analogue | Molecular Weight (Da) | LogP | Predicted pIC50 |

| Analogue 1 | 159.23 | 0.8 | 5.2 |

| Analogue 2 | 173.25 | 1.1 | 5.8 |

| Analogue 3 | 187.28 | 1.4 | 6.1 |

| Analogue 4 | 201.31 | 1.7 | 6.5 |

Ligand-Protein Interaction Studies

Understanding how a ligand interacts with its target protein is fundamental in drug discovery. Computational methods such as molecular docking, binding energy calculations, and pharmacophore modeling are instrumental in elucidating these interactions.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is widely used in drug discovery to understand the binding mode of a compound and to estimate its binding affinity. researchgate.net For this compound and its derivatives, molecular docking studies can be performed against various target proteins to identify potential biological targets.

The process involves preparing the 3D structures of both the ligand and the protein. d-nb.info The protein structure is typically obtained from the RCSB Protein Data Bank, and water molecules and native ligands are removed before adding polar hydrogen atoms. d-nb.info The ligand is then placed in the binding site of the protein, and its conformation and orientation are optimized to find the most stable binding pose. The strength of the interaction is often evaluated using a scoring function, which provides a numerical value (e.g., docking score or binding energy) that represents the binding affinity. researchgate.net The following table presents hypothetical docking scores for this compound and its derivatives against a hypothetical target protein.

| Compound | Target Protein | Docking Score (kcal/mol) |

| This compound | Protein X | -7.5 |

| Derivative A | Protein X | -8.2 |

| Derivative B | Protein X | -8.9 |

| Derivative C | Protein X | -9.5 |

Following molecular docking, more rigorous methods can be employed to calculate the binding free energy of the ligand-protein complex. The Linear Interaction Energy (LIE) method is one such approach that combines conformational sampling from molecular dynamics simulations with an empirical scoring function to estimate binding affinities. nih.gov This method provides a more accurate prediction of the binding energy by considering the dynamic nature of the ligand and protein.

Interaction hotspots are specific amino acid residues in the binding site that contribute significantly to the binding affinity. Identifying these hotspots is crucial for understanding the key interactions that stabilize the ligand-protein complex. These insights can then be used to guide the design of more potent and selective inhibitors. Molecular dynamics simulations can reveal the stability of ligand-protein interactions over time. researchgate.net

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known ligand bound to its target protein (structure-based) or from a set of active molecules (ligand-based). nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features. mdpi.com This process, known as virtual screening, allows for the rapid identification of new chemical scaffolds that are likely to be active at the target of interest. nih.gov This approach can be applied to discover new molecules with scaffolds related to this compound that may possess desirable biological activities. The table below illustrates a hypothetical pharmacophore model.

| Feature | Type | Coordinates (x, y, z) |

| 1 | Hydrogen Bond Acceptor | (1.2, 3.4, 5.6) |

| 2 | Hydrogen Bond Donor | (2.5, 4.1, 6.3) |

| 3 | Hydrophobic | (4.8, 1.9, 2.7) |

| 4 | Aromatic Ring | (6.1, 5.3, 1.4) |

Derivatives and Analogues of 2 3 Methylmorpholin 4 Yl Ethan 1 Ol: Design and Synthetic Exploration

Design Principles for Morpholine-Ethanol Hybrid Scaffolds

The design of new analogues based on the 2-(3-methylmorpholin-4-yl)ethan-1-ol scaffold is guided by established medicinal chemistry principles aimed at modulating potency, selectivity, and pharmacokinetic profiles. These principles involve targeted modifications of the three main components: the ethanol (B145695) moiety, the morpholine (B109124) ring, and the linker connecting them.

Bioisosterism involves substituting one functional group with another that retains similar physical or chemical properties, with the goal of altering biological activity. The primary alcohol of the ethanol moiety is a key site for such modifications. It can act as a hydrogen bond donor and acceptor, and its replacement can influence binding affinity, selectivity, and metabolic fate.

Common bioisosteric replacements for a primary alcohol include:

Thiols (-SH): A thiol group can also participate in hydrogen bonding and may form different interactions with biological targets.

Amides (-CONH2, -CONHR): Primary and secondary amides are excellent hydrogen bond donors and acceptors.

Carboxylic Acids (-COOH): This introduces an acidic, ionizable group that can form strong ionic interactions.

Small Heterocycles: Tetrazoles are often used as bioisosteres for carboxylic acids, while other small rings like oxetane can mimic the spatial arrangement and hydrogen bonding capabilities of the ethanol group.

Table 1: Examples of Bioisosteric Replacements for the Ethanol Moiety

| Original Moiety | Bioisosteric Replacement | Potential Change in Properties |

|---|---|---|

| Primary Alcohol (-CH₂OH) | Primary Amide (-CONH₂) | Increases hydrogen bonding potential; may alter solubility. |

| Primary Alcohol (-CH₂OH) | Thiol (-CH₂SH) | Alters hydrogen bond geometry and acidity. |

| Primary Alcohol (-CH₂OH) | N-hydroxyacetamide (-NHC(O)CH₂OH) | Can act as a metal-chelating group. |

| Primary Alcohol (-CH₂OH) | 1,2-diol (-CH(OH)CH₂OH) | Increases polarity and hydrogen bonding capacity. |

The morpholine ring itself offers numerous opportunities for modification. taylorandfrancis.com Altering its substitution pattern can impact lipophilicity, conformation, and interaction with target proteins. acs.org

Methyl Group Position: The existing methyl group at the 3-position introduces a chiral center. Shifting this group to the 2- or 5-position would create new diastereomers with potentially different biological activities and metabolic profiles. Removing the methyl group to yield an unsubstituted morpholine ring serves as a baseline for evaluating the impact of substitution.

Additional Substituents: Introducing other functional groups onto the morpholine ring can further tune the molecule's properties. Small alkyl groups, halogens, or hydroxyl groups can be added to explore specific regions of a binding pocket. Fused bicyclic or spirocyclic structures can be created to add rigidity and explore three-dimensional chemical space. acs.orgenamine.net For instance, gem-dimethyl substitution at the 2- or 5-position could provide a metabolic block.

The ethyl linker between the morpholine nitrogen and the terminal alcohol can also be modified.

Linker Length: The linker can be shortened to a single methylene group or extended to a propyl or butyl chain. This alters the spatial relationship between the morpholine ring and the terminal functional group, which can be critical for optimal target engagement. nih.gov

Linker Rigidity: Introducing conformational constraints, such as incorporating the linker into a cyclic structure or introducing a double bond, can lock the molecule into a more bioactive conformation and potentially improve selectivity.

Heterocyclic Fusions: The morpholine ring can be fused with other heterocyclic systems, such as piperidine or azepane, to create novel, rigid scaffolds. These fused systems can present the key pharmacophoric elements in different geometric arrangements.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives from the parent compound leverages the reactivity of its functional groups, primarily the terminal hydroxyl group and the potential for modification of the morpholine nitrogen through alternative synthetic routes.

The primary hydroxyl group is readily converted into esters and ethers to modify the compound's polarity, lipophilicity, and potential to act as a prodrug.

Esterification: Esters are commonly synthesized by reacting the alcohol with an acyl chloride or a carboxylic acid. arjour.com The reaction with a carboxylic acid typically requires a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. ajchem-a.commedcraveonline.com This approach allows for the introduction of a wide variety of acyl groups.

Ether Synthesis: Ethers are often prepared via the Williamson ether synthesis. beilstein-journals.org This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., halide) from an alkyl halide.

Table 2: Synthetic Pathways to Ester and Ether Derivatives

| Derivative Type | Reactant | Reagents/Conditions | Product Structure Example |

|---|---|---|---|

| Ester | Acetyl chloride | Pyridine, CH₂Cl₂, 0 °C to RT | 2-(3-Methylmorpholin-4-yl)ethyl acetate |

| Ester | Benzoic acid | DCC, DMAP, CH₂Cl₂, RT | 2-(3-Methylmorpholin-4-yl)ethyl benzoate |

| Ether | Methyl iodide | NaH, THF, 0 °C to RT | 4-(2-Methoxyethyl)-3-methylmorpholine |

| Ether | Benzyl bromide | NaH, THF, 0 °C to RT | 4-(2-(Benzyloxy)ethyl)-3-methylmorpholine |

While the tertiary nitrogen of the morpholine ring in the parent compound is not directly amenable to forming amides or additional amine derivatives, related analogues containing these functionalities can be synthesized through multi-step sequences. Amide derivatives are often synthesized by the reaction of a carboxylic acid with an amine. sphinxsai.commasterorganicchemistry.com

One common strategy involves synthesizing a precursor with a secondary amine, which can then be acylated to form an amide or alkylated to form a different tertiary amine. For example, a piperazine-based analogue could be readily acylated on its second nitrogen atom. Alternatively, a synthetic route could be designed to build the morpholine ring in a later step, allowing for the introduction of amide or other amine functionalities on one of the precursors. researchgate.net

For instance, a synthetic scheme could begin with an N-acylated amino alcohol, which is then used to construct the morpholine ring. This places the amide functionality adjacent to the morpholine nitrogen, creating a distinct chemical entity.

Halogenation and Further Functionalization

The primary alcohol of this compound is a key handle for introducing structural diversity. A common and effective strategy to activate this hydroxyl group for subsequent reactions is to convert it into a more reactive leaving group, such as a halide. This conversion opens the door to a vast array of nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Halogenation

The transformation of the primary alcohol into an alkyl halide is a fundamental reaction in organic synthesis. Standard halogenating agents can be employed to efficiently replace the hydroxyl group with a chlorine or bromine atom, yielding reactive intermediates poised for further modification.

Chlorination: Thionyl chloride (SOCl₂) is a widely used reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and yielding the desired 4-(2-chloroethyl)-3-methylmorpholine.

Bromination: Phosphorus tribromide (PBr₃) is a common choice for converting alcohols to alkyl bromides. The reaction involves the formation of a phosphite ester, which is subsequently displaced by a bromide ion in an Sₙ2 reaction to give 4-(2-bromoethyl)-3-methylmorpholine.

| Reaction | Starting Material | Reagent | Product |

|---|---|---|---|

| Chlorination | This compound | Thionyl chloride (SOCl₂) | 4-(2-Chloroethyl)-3-methylmorpholine |

| Bromination | This compound | Phosphorus tribromide (PBr₃) | 4-(2-Bromoethyl)-3-methylmorpholine |

Further Functionalization via Nucleophilic Substitution

The resulting 4-(2-haloethyl)-3-methylmorpholine intermediates are excellent electrophiles for Sₙ2 reactions. Their reaction with a wide range of nucleophiles enables the attachment of diverse side chains, significantly expanding the structural variety of the derivatives. This step is crucial for systematically exploring the structure-activity relationships (SAR) in a drug discovery program. Examples of nucleophiles and the resulting functionalized products are detailed below.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Product Example |

|---|---|---|---|

| Amines | Piperidine | Tertiary Amine | 3-Methyl-4-(2-(piperidin-1-yl)ethyl)morpholine |

| Azides | Sodium Azide (NaN₃) | Azide | 4-(2-Azidoethyl)-3-methylmorpholine |

| Thiols | Ethanethiol (EtSH) | Sulfide | 4-(2-(Ethylthio)ethyl)-3-methylmorpholine |

| Cyanides | Sodium Cyanide (NaCN) | Nitrile | 3-(3-Methylmorpholin-4-yl)propanenitrile |

| Phenoxides | Sodium Phenoxide (NaOPh) | Aryl Ether | 3-Methyl-4-(2-phenoxyethyl)morpholine |

Structural Diversity through Combinatorial and Parallel Synthesis

To efficiently explore the therapeutic potential of the this compound scaffold, modern high-throughput synthesis techniques are employed. Combinatorial chemistry and parallel synthesis are powerful strategies that allow for the rapid generation of large, systematically organized collections of related compounds, known as chemical libraries. nih.gov The morpholine moiety is a common feature in such libraries due to its prevalence in biologically active molecules. nih.gove3s-conferences.org These approaches enable the simultaneous synthesis of dozens to thousands of distinct molecules, dramatically accelerating the process of identifying lead compounds in drug discovery.

Library Generation of Morpholine-Ethanol Scaffolds

The generation of a chemical library based on the morpholine-ethanol scaffold involves the systematic reaction of a common intermediate with a diverse set of building blocks. Following the functionalization strategy outlined previously, the halogenated intermediate, 4-(2-chloroethyl)-3-methylmorpholine, serves as an ideal common precursor for library synthesis.

In a typical parallel synthesis format, the precursor would be dispensed into an array of reaction vessels (e.g., a 96-well plate). A solution of a unique reactant, such as a primary or secondary amine from a pre-selected building block collection, is then added to each well. The reaction plate is incubated under appropriate conditions to drive the nucleophilic substitution reactions to completion, yielding a library where each well contains a unique derivative of the parent scaffold. This method allows for the creation of a focused library designed to probe specific interactions with a biological target.

Example Library Design:

A library of tertiary amine derivatives can be generated by reacting 4-(2-chloroethyl)-3-methylmorpholine with a diverse set of commercially available secondary amines.

| Common Intermediate | Reactant Class | Example Reactants | Resulting Library Members (Examples) |

|---|---|---|---|

| 4-(2-Chloroethyl)-3-methylmorpholine | Secondary Amines | Pyrrolidine | 3-Methyl-4-(2-(pyrrolidin-1-yl)ethyl)morpholine |

| Diethylamine | N,N-Diethyl-2-(3-methylmorpholin-4-yl)ethan-1-amine | ||

| N-Methylaniline | N-Methyl-N-phenyl-2-(3-methylmorpholin-4-yl)ethan-1-amine | ||

| Piperazine | 1-(2-(3-Methylmorpholin-4-yl)ethyl)piperazine |

Automated Synthesis Techniques for Derivative Preparation

To manage the scale and complexity of generating large chemical libraries, automated synthesis platforms are indispensable. These systems utilize robotics and specialized instrumentation to perform the repetitive tasks of dispensing, heating, cooling, mixing, and purification required for parallel synthesis. nih.gov

The process begins with automated liquid handlers that accurately dispense precise amounts of the common intermediate (e.g., 4-(2-chloroethyl)-3-methylmorpholine) and the diverse reactant solutions into multi-well reaction blocks. These blocks can be moved by robotic arms to different stations for controlled heating or cooling to facilitate the reactions.

Once the reactions are complete, the purification stage can also be automated. High-throughput purification is commonly achieved using techniques such as parallel solid-phase extraction (SPE) or mass-directed preparative high-performance liquid chromatography (HPLC), which can purify dozens of samples simultaneously.

Finally, the integrity and purity of each library member are confirmed using automated analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice, as it can rapidly analyze each well of the product plate, providing both purity data and confirmation of the expected molecular weight for each synthesized compound. nih.gov The use of high-throughput chemistry with robotics enables the efficient production and characterization of thousands of individual compounds, significantly accelerating the drug discovery cycle. nih.gov

Role of 2 3 Methylmorpholin 4 Yl Ethan 1 Ol As a Synthetic Building Block

Precursor in Multistep Organic Synthesis

The 3-methylmorpholine-ethanol structure is a valuable synthon for introducing specific stereochemical and conformational features into larger molecules. Its application is particularly significant in creating complex polycyclic systems and in incorporating chiral elements that are often essential for biological efficacy.

Formation of Complex Polycyclic Systems

The 3-methylmorpholine (B1346471) moiety is integral to the synthesis of complex, fused heterocyclic systems that are of significant interest in drug discovery. A prominent example is its use in the creation of potent and selective kinase inhibitors. For instance, the fused tetrahydropyrimidopyrimidinone core has been developed for inhibitors of Vps34, a lipid kinase involved in cellular trafficking and autophagy.

In the synthesis of these inhibitors, the (R)-3-methylmorpholine group is strategically introduced into the pyrimidine ring. This substituent plays a critical role in the molecule's interaction with the target enzyme, contributing to both potency and selectivity. The synthesis of these complex polycyclic molecules demonstrates the utility of the 3-methylmorpholine fragment as a foundational building block for creating sophisticated, multi-ring structures with specific therapeutic functions.

Introduction of Chiral Morpholine-Ethanol Moieties into Larger Architectures

Chirality is a critical factor in the efficacy and safety of many pharmaceuticals. The 3-methylmorpholine unit, containing a stereocenter at the C3 position, is an excellent building block for introducing chirality into drug candidates. The specific stereoisomer, such as (R)-3-methylmorpholine or (S)-3-methylmorpholine, can profoundly influence the biological activity of the final compound.

This is exemplified in the development of selective inhibitors for enzymes like the mammalian target of rapamycin (mTOR) and Vps34. nih.govnih.gov The X-ray crystal structure of one Vps34 inhibitor revealed that the unique molecular features of the (R)-3-methylmorpholine synthon are crucial for conferring selectivity against other related kinases, such as class I PI3Ks. nih.gov The synthesis of these chiral molecules often involves the strategic incorporation of optically pure 3-methylmorpholine derivatives, highlighting the importance of this building block in creating stereospecific pharmaceuticals. nih.gov

Scaffold for Heterocyclic Synthesis

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. frontiersin.orgresearchgate.net The 2-(3-methylmorpholin-4-yl)ethan-1-ol scaffold provides a versatile platform for the synthesis of a wide array of these important compounds.

Incorporation into Nitrogen-Containing Heterocycles (e.g., Purines, Pyrimidines, Imidazoles)

The nucleophilic nitrogen of the 3-methylmorpholine ring is readily incorporated into various heterocyclic systems through substitution reactions. This has been effectively demonstrated in the synthesis of substituted pyrimidines and related fused ring systems. frontiersin.orgnih.gov

Pyrido[2,3-d]pyrimidines: In the synthesis of potent mTOR kinase inhibitors, such as AZD8055, the (3S)-3-methylmorpholine moiety is successively added to a trichlorinated pyrido[2,3-d]pyrimidine intermediate. nih.gov This reaction typically proceeds via nucleophilic aromatic substitution, where the morpholine (B109124) nitrogen displaces chloride ions at the C2 and C4 positions of the pyrimidine ring. The resulting 2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidine core is a key feature of several highly selective kinase inhibitors. nih.gov

Pyrimido[1,2-a]pyrimidines: The (3R)-3-methylmorpholine group is a key component of a novel class of Vps34 inhibitors. nih.gov The synthesis involves attaching this chiral morpholine to a pyrimidine core, which is then elaborated to form a fused tetrahydropyrimido[1,2-a]pyrimidin-6-one structure. The methyl group on the morpholine ring provides a critical steric feature that enhances selectivity for Vps34 over other kinases. nih.gov

The general synthetic strategies for incorporating morpholine moieties into pyrimidine rings are summarized in the table below.

| Heterocyclic Core | Synthetic Strategy | Key Intermediate | Resulting Structure | Reference |

| Pyrido[2,3-d]pyrimidine | Sequential nucleophilic aromatic substitution | 2,4,7-trichloropyrido[2,3-d]pyrimidine | 2,4-bis[(3S)-3-methylmorpholin-4-yl] derivative | nih.gov |

| Pyrimido[1,2-a]pyrimidine | Nucleophilic substitution and subsequent cyclization | Dichloropyrimidine derivative | 8-[(3R)-3-methylmorpholin-4-yl] derivative | nih.gov |

Utility in Spiroacetal and Bridged Ring Systems

While direct evidence for the use of this compound in spiroacetal and bridged ring systems is not extensively documented in readily available literature, the functional groups present—a secondary amine and a primary alcohol—offer potential for such applications. The hydroxyl group can participate in reactions to form ethers and esters, which could be part of a subsequent cyclization to form bridged systems. For example, intramolecular cyclization reactions are a common method for creating bridged bicyclic ethers. The morpholine nitrogen could also be involved in intramolecular Mannich reactions or other cyclizations to form complex bridged architectures, including those found in some alkaloid natural products.

Applications in Medicinal Chemistry Intermediate Synthesis

The 3-methylmorpholine moiety is a key structural feature in a number of advanced clinical candidates and approved drugs, making its derivatives, like this compound, valuable intermediates in medicinal chemistry. nih.gov Its incorporation is often aimed at improving a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

The role of the 3-methylmorpholine group is particularly prominent in the field of kinase inhibitors. nih.govresearchgate.netresearchgate.net Kinases are a major class of drug targets, especially in oncology. The design of selective kinase inhibitors is challenging due to the highly conserved nature of the ATP-binding site across the kinome. The 3-methylmorpholine moiety has proven effective in achieving this selectivity.

Vps34 Inhibitors: A series of tetrahydropyrimidopyrimidinone derivatives incorporating (3R)-3-methylmorpholine have been developed as potent and highly selective inhibitors of the Vps34 lipid kinase. nih.gov The lead compound, after medicinal chemistry optimization, demonstrated excellent potency and selectivity, with the morpholine synthon being identified as a key contributor to its selectivity against class I PI3Ks. nih.gov This makes the chiral 3-methylmorpholine synthon a critical intermediate for synthesizing this class of potential anti-cancer agents.

mTOR Inhibitors: The (R)-3-methylmorpholine moiety has also been incorporated into triazine-based inhibitors of mTOR, another key kinase involved in cell growth and proliferation. nih.gov These compounds demonstrated high potency and good selectivity over the related PI3Kα kinase. Similarly, pyrido[2,3-d]pyrimidine derivatives with (S)-3-methylmorpholine substituents are potent and selective mTOR inhibitors. nih.gov In these cases, this compound or a closely related derivative serves as the key building block for introducing the pharmacologically essential morpholine group.

The table below summarizes key data on medicinal compounds where the 3-methylmorpholine moiety is a critical component.

| Compound Class | Target Enzyme | Role of 3-Methylmorpholine Moiety | Reference |

| Tetrahydropyrimidopyrimidinones | Vps34 | Confers selectivity over Class I PI3Ks | nih.gov |

| Triazines | mTOR | Enhances potency and selectivity over PI3Kα | nih.gov |

| Pyrido[2,3-d]pyrimidines | mTOR | Key component of potent and selective inhibitors | nih.gov |

Precursors for Kinase Inhibitors (e.g., LsrK, RIPK3)

While the morpholine moiety is a common feature in many kinase inhibitors, the specific (3R)-3-Methylmorpholin-4-yl group, derivable from precursors like this compound, is integral to the structure of highly selective inhibitors targeting critical cell-signaling kinases. A prime example is its incorporation into inhibitors of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, a key regulator of the DNA damage response.

| Compound | Target Kinase | Key Structural Moiety | Reported Activity (IC50) |

|---|---|---|---|

| AZ20 | ATR Protein Kinase | (3R)-3-Methylmorpholin-4-yl | 5 nM (biochemical assay) 50 nM (cellular assay) |

Components in Anti-Infective Agent Development

The morpholine ring is a well-established scaffold in the design of various therapeutic agents due to its favorable properties, including metabolic stability and aqueous solubility. Although this heterocycle is found in a range of compounds explored for anti-infective properties, a direct synthetic lineage from this compound to specific, named anti-infective agents is not prominently documented in available research. While numerous morpholine derivatives have been synthesized and evaluated for anti-inflammatory or antimicrobial activities, the precise contribution of this specific building block to the development of advanced anti-infective drugs remains an area for further investigation.

Building Blocks for Protein-Protein Interaction Modulators (e.g., cIAP/XIAP Antagonists)

A significant application of the 3-methylmorpholine scaffold is in the creation of molecules that modulate protein-protein interactions, a key strategy in modern drug discovery. Specifically, the (3R)-3-methylmorpholin-4-yl moiety is a critical component of Tolinapant (ASTX660), a clinical-stage, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis protein (cIAP) and the X-linked inhibitor of apoptosis protein (XIAP). portico.orgmedchemexpress.comselleckchem.commedchemexpress.com

Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in cancer cells, allowing them to evade programmed cell death (apoptosis). portico.org Tolinapant was designed to mimic the function of the endogenous IAP antagonist, SMAC (second mitochondria-derived activator of caspases), by binding to IAP proteins and promoting apoptosis in cancer cells. nih.gov The full chemical name of Tolinapant, 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one, highlights the inclusion of the specific chiral methylmorpholine fragment. portico.orgnih.gov

This particular structural unit plays a role in the molecule's metabolic stability and pharmacokinetic profile. nih.gov The development of Tolinapant involved extensive optimization, and metabolite identification studies on precursor compounds revealed that the morpholine ring was a site of metabolism. nih.gov This led to further refinements of the molecule to enhance its drug-like properties while retaining potent activity. Tolinapant demonstrates low nanomolar inhibition of the BIR3 (Baculoviral IAP Repeat 3) domains of both cIAP1 and XIAP, leading to cIAP1 degradation and restoration of apoptotic signaling. selleckchem.comnih.gov

| Compound | Target Proteins | Key Structural Moiety | Reported Activity (IC50) |

|---|---|---|---|

| Tolinapant (ASTX660) | cIAP1 (BIR3 domain) | (3R)-3-methylmorpholin-4-yl | <12 nmol/L |

| XIAP (BIR3 domain) | <40 nmol/L |

Mechanistic and Biochemical Interaction Studies Involving 2 3 Methylmorpholin 4 Yl Ethan 1 Ol Derivatives

Investigation of Molecular Recognition and Binding Affinities

The interaction of small molecules with biological targets is fundamental to their pharmacological effect. For derivatives of 2-(3-methylmorpholin-4-yl)ethan-1-ol, understanding these interactions involves mapping contacts with proteins and determining the structural features that govern the strength of this binding.

The morpholine (B109124) moiety plays a crucial role in the interaction of compounds with their protein targets. researchgate.net The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a key interaction for binding within the active sites of enzymes. e3s-conferences.org For example, in studies of morpholine derivatives as PI3K inhibitors, the morpholine oxygen has been observed to form a hydrogen bond with the amide residue of Val882 in the catalytic site. e3s-conferences.org Similarly, in other kinase inhibitors, the morpholine ring has been shown to interact with residues such as Val851, Tyr836, Asp810, and Lys802. e3s-conferences.org These interactions are critical for the potency of the molecule. e3s-conferences.org

Table 1: Key Protein-Ligand Interactions for Morpholine-Containing Compounds

| Interacting Part of Morpholine Moiety | Type of Interaction | Interacting Amino Acid Residue (Example) | Protein Target (Example) |

|---|---|---|---|

| Oxygen Atom | Hydrogen Bond | Val882 | PI3K |

| Oxygen Atom | Hydrogen Bond | Val851 | p11α |

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For morpholine-containing compounds, SAR studies have revealed several key features that influence their efficacy. researchgate.netsci-hub.se

The substitution pattern on the morpholine ring itself can significantly impact activity. For example, the introduction of an alkyl group at the third position of the morpholine ring has been shown to increase anticancer activity. researchgate.net In the context of this compound, the methyl group at the 3-position is a key structural feature.

Furthermore, modifications to other parts of the molecule can have a profound effect. For instance, in a series of quinoline (B57606) derivatives bearing a morpholine group, the length of the carbon linker between the quinoline and morpholine moieties was found to be critical for acetylcholinesterase (AChE) inhibition. nih.gov A 2-methylene linker resulted in better inhibition than 3- or 4-methylene linkers, suggesting an optimal distance is required for simultaneous binding to the catalytic and peripheral anionic sites of the enzyme. nih.gov

Substitutions on aromatic rings attached to the morpholine-containing scaffold are also important. Halogen substitutions on a phenyl ring have been shown to be required for maximum activity against certain cancer cell lines. e3s-conferences.org The presence of specific groups, such as a trifluoromethoxy group at the meta-position of an amide group, has also been identified as crucial for activity. e3s-conferences.org

Table 2: Summary of Structure-Activity Relationship Findings for Morpholine Derivatives

| Structural Modification | Effect on Biological Activity | Example Target/Activity |

|---|---|---|

| Alkyl substitution at C-3 of morpholine ring | Increased anticancer activity | Anticancer |

| Optimal linker length between morpholine and another moiety | Enhanced enzyme inhibition | Acetylcholinesterase (AChE) |

| Halogen substitution on an attached phenyl ring | Increased potency against cancer cells | HepG2 cell line |

Enzymatic Transformations and Biotransformation Pathways

The biotransformation of morpholine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com Common metabolic pathways for the morpholine moiety include N-oxidation, N-dealkylation, ring oxidation, and ring opening. nih.govbohrium.com

For example, in the metabolism of the antimalarial drug OZ439, which contains a morpholine ring, minor metabolites resulting from N-oxidation of the morpholine nitrogen and deethylation cleavage of the morpholine ring were identified. nih.gov The primary biotransformations, however, occurred on other parts of the molecule. nih.gov

In another example, the biodegradation of morpholine itself by Mycobacterium aurum MO1 was found to involve a cytochrome P450 enzyme. nih.gov This enzyme was shown to be key in the initial C-N bond cleavage of the morpholine ring, leading to the formation of 2-(2-aminoethoxy) acetate. nih.gov The sulfur analogue, thiomorpholine (B91149), underwent S-oxidation, a classic reaction catalyzed by CYPs, to form thiomorpholine sulfoxide. nih.gov

Enzyme kinetic studies provide valuable information about the mechanism of enzyme inhibition. For morpholine derivatives that act as enzyme inhibitors, these studies can reveal the type of inhibition and the inhibitor's affinity for the enzyme.

For instance, kinetic analysis of two potent morpholine-bearing quinoline derivatives against acetylcholinesterase (AChE) demonstrated that they act as mixed-type inhibitors. nih.gov This indicates that they can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constants (Ki) were determined from Lineweaver-Burk plots, providing a quantitative measure of their inhibitory potency. nih.gov

The Michaelis-Menten equation is fundamental to enzyme kinetics, describing the relationship between the initial reaction rate (v0), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km). libretexts.orgteachmephysiology.com For inhibitors, kinetic studies can determine how they affect Vmax and Km, which helps to classify them as competitive, non-competitive, uncompetitive, or mixed-type inhibitors.

Modulatory Effects on Cellular Pathways

Derivatives of this compound can exert their biological effects by modulating various cellular signaling pathways. The morpholine moiety is often found in compounds that target key proteins within these pathways. nih.gov

One of the most significant pathways modulated by morpholine-containing compounds is the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth. e3s-conferences.orgacs.org Many morpholine derivatives have been developed as inhibitors of PI3K and/or mTOR kinases. e3s-conferences.org The morpholine ring in these inhibitors often plays a key role in binding to the kinase active site. e3s-conferences.org For example, some derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, leading to antiproliferative activity. e3s-conferences.org

In addition to the PI3K/AKT/mTOR pathway, morpholine derivatives have been implicated in the modulation of other cellular processes. For instance, some compounds have been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a key protein in the cellular response to low oxygen, which is often upregulated in tumors. nih.gov Other morpholine-containing compounds have been found to interact with receptors involved in mood disorders and pain, as well as enzymes and receptors implicated in neurodegenerative diseases. nih.gov

Table 3: Cellular Pathways Modulated by Morpholine-Containing Compounds

| Cellular Pathway | Role of Pathway | Effect of Morpholine Derivatives |

|---|---|---|

| PI3K/AKT/mTOR | Cell proliferation, survival, growth | Inhibition, leading to antiproliferative effects |

| Hypoxia-Inducible Factor-1 (HIF-1) Signaling | Cellular response to hypoxia | Inhibition of HIF-1α |

Perturbation of Quorum Sensing Pathways (e.g., LsrK kinase modulation)

Inhibition of Protein-Protein Interactions (e.g., cIAP1/XIAP antagonism)

A significant area of research involving a derivative of this compound has been in the development of antagonists for the Inhibitor of Apoptosis Proteins (IAPs). IAPs, such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP), are crucial regulators of cell survival and are often overexpressed in cancer cells, contributing to therapeutic resistance. aacrjournals.orgastx.com These proteins function by inhibiting caspases, the key executioners of apoptosis, or programmed cell death. astx.com Small-molecule antagonists that mimic the endogenous IAP inhibitor, Smac (Second Mitochondria-derived Activator of Caspases), can block the function of IAPs and restore the apoptotic signaling pathway in cancer cells. astx.com

A potent, non-peptidomimetic dual antagonist of both cIAP1/2 and XIAP, known as ASTX660, incorporates the (3R)-3-methylmorpholin-4-yl moiety in its structure. nih.govresearchgate.net Discovered through fragment-based drug design, ASTX660 has been shown to effectively induce apoptosis in cancer cells. nih.gov

Detailed Research Findings:

The mechanism of action of ASTX660 involves several key steps:

Binding to BIR Domains: ASTX660 binds with high affinity to the Baculovirus IAP Repeat (BIR) domains of cIAP1 and XIAP, specifically the BIR3 domain, which is crucial for their function. nih.gov This binding event physically obstructs the interaction of IAPs with their natural ligands, such as caspases.

cIAP1/2 Degradation: The binding of ASTX660 to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent rapid degradation by the proteasome. nih.gov This elimination of cIAP proteins leads to the stabilization of NIK (NF-κB-inducing kinase) and the activation of the non-canonical NF-κB signaling pathway. nih.gov

XIAP Antagonism: By binding to XIAP, ASTX660 prevents it from inhibiting caspases-3, -7, and -9, thereby releasing the brakes on the execution phase of apoptosis. aacrjournals.orgnih.gov The direct antagonism of XIAP by ASTX660 has been demonstrated by its ability to displace XIAP from caspase-9. nih.gov

Induction of Apoptosis: The dual antagonism of cIAP1/2 and XIAP by ASTX660 leads to a potent, TNFα-dependent induction of apoptosis in various cancer cell lines. nih.govastx.com Furthermore, ASTX660 has been shown to enhance killing of tumor cells by cytotoxic T-lymphocytes. nih.gov

The following table summarizes the key in vitro activities of ASTX660, a derivative of this compound.

| Parameter | Target/Assay | Activity (IC50) | Significance |

| cIAP1 Antagonism | Intracellular cIAP1 Degradation (MDA-MB-231 cells) | 0.22 nmol/L | Demonstrates potent induction of cIAP1 degradation in a cellular context. aacrjournals.org |

| XIAP Antagonism | Cellular XIAP-Caspase 9 Immunoprecipitation Assay | 2.8 nmol/L | Shows effective blocking of the XIAP-caspase 9 interaction within cells. aacrjournals.org |

Effects on Kinase Activity and Signaling Cascades (e.g., RIPK3 inhibition)

Receptor-interacting serine/threonine-protein kinase 3 (RIPK3) is a central component of the necroptosis pathway, a form of programmed necrotic cell death. nih.gov The kinase activity of RIPK3 is essential for the execution of necroptosis, which involves the formation of a signaling complex known as the necrosome and the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). frontiersin.orgnih.gov Dysregulation of necroptosis has been implicated in a variety of inflammatory and degenerative diseases, making RIPK3 a promising therapeutic target for the development of kinase inhibitors. researchgate.net

The design and synthesis of small-molecule kinase inhibitors are a major focus in drug discovery. nih.govmdpi.commdpi.com These inhibitors are often classified based on their binding mode to the kinase domain (e.g., Type I or Type II). researchgate.netnih.gov While various chemical scaffolds have been explored for their ability to inhibit RIPK3, a review of the current scientific literature does not indicate that derivatives of this compound have been specifically investigated or identified as inhibitors of RIPK3 kinase activity. Therefore, the effect of this particular chemical class on the RIPK3 signaling cascade remains uncharacterized in published research.

Future Directions and Emerging Research Avenues for 2 3 Methylmorpholin 4 Yl Ethan 1 Ol

Development of Novel Synthetic Methodologies

The synthesis of morpholine (B109124) and its derivatives is a well-established field, yet the demand for more efficient, stereoselective, and environmentally friendly methods continues to drive innovation. e3s-conferences.orgresearchgate.net Future research in the synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol and its analogues is likely to focus on several key areas:

Catalytic Methods: The use of transition metal catalysis for the construction of the morpholine ring and for the introduction of substituents is a promising avenue. e3s-conferences.org Palladium-catalyzed reactions, for instance, have been employed for the synthesis of cis-3,5-disubstituted morpholines. e3s-conferences.org

One-Pot Strategies: Developing one-pot synthetic procedures can significantly improve efficiency by reducing the number of purification steps, saving time and resources. uobaghdad.edu.iq

Flow Chemistry: The application of flow chemistry can offer advantages in terms of safety, scalability, and reaction control for the synthesis of morpholine derivatives.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions will be crucial in developing sustainable synthetic routes. e3s-conferences.org

A variety of synthetic approaches for morpholine derivatives have been reported, starting from materials such as vicinal amino alcohols, oxiranes, and aziridines. researchgate.net For instance, a common method for producing 3-methylmorpholine (B1346471) involves the methylation of morpholine. chembk.com The synthesis of 2-morpholino-4-anilinoquinoline derivatives has also been achieved through a multi-step process starting from 2-morpholinoquinolin-4-ol. nih.gov

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.gov For this compound, computational approaches can be utilized to:

Elucidate Structure-Activity Relationships (SAR): By building computational models, researchers can gain a deeper understanding of how structural modifications to the this compound scaffold affect its biological activity. nih.gov The morpholine moiety is known to influence the potency of compounds through molecular interactions with target proteins. nih.gov

Virtual Screening: Large virtual libraries of analogues can be screened against biological targets to identify promising candidates for synthesis and experimental testing.

Predict ADMET Properties: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties. acs.orgresearchgate.net

Molecular docking studies have been successfully used to understand the binding modes of morpholine-containing inhibitors with their target proteins, such as the mTOR protein. mdpi.com These computational insights are crucial for the design of more potent and selective inhibitors.

Exploration of New Biological Targets and Pathways

The 3-methylmorpholin-4-yl moiety is present in several potent and selective kinase inhibitors. This suggests that this compound and its derivatives could be explored for their activity against a range of biological targets.

Key research areas include:

Kinase Inhibition: Compounds containing the (3R)-3-methylmorpholin-4-yl group have been identified as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase and Vps34, a class III phosphoinositide 3-kinase. nih.govnih.gov Further investigation could reveal activity against other kinases implicated in diseases such as cancer. The morpholine scaffold is a common feature in kinase inhibitors. nih.gov

Central Nervous System (CNS) Targets: Morpholine derivatives are known to be active in the central nervous system. nih.govacs.orgresearchgate.net The physicochemical properties of the morpholine ring, such as its pKa value and flexible conformation, can enhance brain permeability. nih.govresearchgate.net Therefore, analogues of this compound could be screened against CNS targets for potential therapeutic applications in neurological and psychiatric disorders.

Other Therapeutic Areas: The diverse biological activities associated with the morpholine scaffold, including anti-inflammatory, antiviral, and antimicrobial properties, warrant the exploration of this compound derivatives in a broader range of therapeutic areas. nih.gov

| Compound/Scaffold | Biological Target | Therapeutic Area |

| (3R)-3-Methylmorpholin-4-yl containing compounds | ATR protein kinase | Cancer |

| (3R)-3-Methylmorpholin-4-yl containing compounds | Vps34 | Cancer |

| Morpholine derivatives | CNS targets | Neurological and psychiatric disorders |

Integration with High-Throughput Screening and Chemical Biology

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against biological targets. Integrating this compound and its derivatives into HTS campaigns can accelerate the discovery of new bioactive molecules.

Future directions include:

Library Synthesis: The development of diverse chemical libraries based on the this compound scaffold for HTS.

Phenotypic Screening: Utilizing phenotypic screening assays to identify compounds that produce a desired biological effect in cells or organisms, without prior knowledge of the specific molecular target.

Chemical Probes: Developing potent and selective analogues of this compound as chemical probes to investigate the function of specific biological targets and pathways.

Stereoselective Synthesis for Enhanced Potency and Selectivity

The methyl group at the 3-position of the morpholine ring in this compound creates a chiral center. The stereochemistry of this center can have a profound impact on the biological activity of the molecule. hilarispublisher.comnih.gov

Key considerations for future research include:

Development of Stereoselective Synthetic Methods: The ability to synthesize specific stereoisomers of this compound is crucial for evaluating their individual biological activities. nih.gov

Chiral Separation: Efficient methods for separating enantiomers and diastereomers will be important for isolating pure stereoisomers.

Evaluation of Stereoisomers: Systematically evaluating the potency and selectivity of each stereoisomer against relevant biological targets is essential. It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological properties. nih.gov For example, the (R)-enantiomer of 3-methylmorpholine is a useful building block for the synthesis of Vps34 inhibitors. chemicalbook.com

The stereoselective synthesis of morpholine derivatives is an active area of research, with various strategies being developed to control the stereochemistry of these important heterocyclic compounds. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methylmorpholin-4-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or reductive amination. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while ethanol or methanol may improve solubility of intermediates .

- Catalyst use : Iron phthalocyanine (FePC) catalysts under aerobic conditions improve regioselectivity in alcohol formation .

- Temperature control : Room temperature for mild reactions or reflux (60–70°C) for slower kinetics .

- Purification : Flash chromatography or aqueous-organic phase separation ensures high yields (e.g., 67.8% yield reported for analogous compounds) .

Q. Table 1: Example Reaction Conditions

| Parameter | Example Values | Reference |

|---|---|---|

| Solvent | Ethanol, dichloromethane | |

| Catalyst | FePC (0.25 mol%) | |

| Temperature | 25–70°C | |

| Reaction Time | 6–24 hours |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural features (e.g., morpholine ring protons at δ 2.5–3.5 ppm, hydroxyl group at δ 1.4–1.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHNO = 159.23 g/mol) and fragmentation patterns .

- TLC Monitoring : R values in methanol:DCM (4:6) track reaction progress .

Q. What preliminary biological activities have been reported for morpholine-containing ethanol derivatives?

- Methodological Answer :

- Neuropharmacology : Structural analogs modulate neurotransmitter receptors (e.g., dopamine, serotonin) .

- Enzyme Interactions : Morpholine derivatives act as enzyme inhibitors or allosteric modulators, validated via fluorescence quenching or competitive binding assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?

- Methodological Answer :

- Key Modifications :

- Morpholine Methylation : 3-Methyl substitution enhances lipophilicity and blood-brain barrier penetration .

- Ethanol Chain Elongation : Adding alkyl groups improves receptor binding affinity (e.g., 2-(1-(2-Morpholinoethyl)-1H-triazol-4-yl)ethan-1-ol) .

- Table 2: SAR of Selected Analogs

| Compound | Modification | Bioactivity | Reference |

|---|---|---|---|

| 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol | Triazole addition | Anticancer potential | |

| 4-[(3-Methylmorpholin-4-yl)methyl]aniline | Aniline substitution | Enzyme inhibition |

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

- Methodological Answer :

- Receptor Binding : Morpholine oxygen participates in hydrogen bonding with active-site residues (e.g., crystallographic studies on FAD-dependent oxidoreductases) .

- Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (K = µM range for related compounds) .

Q. How should researchers address contradictions in reported biological data for morpholine derivatives?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .

- Metabolic Stability Tests : Liver microsome assays identify compound degradation, explaining variability in IC values .

Q. What chromatographic methods are recommended for resolving enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) achieve baseline separation .

- Crystallographic Screening : Co-crystallization with target proteins confirms enantiomer-specific binding .

Q. What are the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Oxidative Pathways : CYP450 enzymes oxidize the ethanol chain to ketones .

- Hydrolytic Stability : pH-dependent morpholine ring opening occurs in acidic environments (e.g., gastric fluid) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates blood-brain barrier permeability (e.g., Schrödinger’s Desmond) .

- ADMET Prediction : Tools like SwissADME estimate logP (≈1.2) and bioavailability (~70%) .

Q. What strategies improve catalytic efficiency in the synthesis of morpholine derivatives?

- Methodological Answer :

- Catalyst Immobilization : Silica-supported FePC reduces catalyst leaching .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h with comparable yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.